molecular formula C24H20ClNO4 B11492002 3-(3-chlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one

3-(3-chlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one

Cat. No.: B11492002
M. Wt: 421.9 g/mol
InChI Key: UGBXRYOWLPDFLV-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one is a synthetic organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a chlorobenzyl group and two methoxyphenyl groups attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylacetic acid to form an intermediate, which is then cyclized with urea to produce the oxazolone ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-chlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorobenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
  • 3-(3-chlorobenzyl)-4,5-bis(4-hydroxyphenyl)-1,3-oxazol-2(3H)-one
  • 3-(3-chlorobenzyl)-4,5-bis(4-methylphenyl)-1,3-oxazol-2(3H)-one

Uniqueness

3-(3-chlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one is unique due to the presence of two methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and may also contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one

InChI

InChI=1S/C24H20ClNO4/c1-28-20-10-6-17(7-11-20)22-23(18-8-12-21(29-2)13-9-18)30-24(27)26(22)15-16-4-3-5-19(25)14-16/h3-14H,15H2,1-2H3

InChI Key

UGBXRYOWLPDFLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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